molecular formula C26H34O7 B12310446 Desonide-21-Acetate

Desonide-21-Acetate

Cat. No.: B12310446
M. Wt: 458.5 g/mol
InChI Key: IMVOEOHIGCNVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desonide-21-Acetate is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is primarily used in topical formulations to treat various dermatological conditions such as eczema, psoriasis, and dermatitis . The compound is known for its efficacy in reducing inflammation and itching, making it a valuable component in dermatological therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Desonide-21-Acetate is synthesized through a series of chemical reactions involving the modification of the steroid backbone. The synthesis typically starts with a corticosteroid precursor, which undergoes acetylation to introduce the acetate group at the 21st position. The reaction conditions often involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Desonide-21-Acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without compromising the compound’s stability .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Desonide-21-Acetate has a wide range of scientific research applications:

Mechanism of Action

Desonide-21-Acetate exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then migrates to the nucleus, where it interacts with specific genetic elements on the DNA. This interaction leads to the activation or repression of various genes involved in inflammatory and immune responses. The compound’s anti-inflammatory, antipruritic, and vasoconstrictive properties are primarily mediated through these molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation at the 21st position, which enhances its stability and efficacy in topical formulations. Compared to other corticosteroids, it offers a balanced profile of potency and safety, making it suitable for long-term use in treating chronic skin conditions .

Properties

IUPAC Name

[2-(11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O7/c1-14(27)31-13-20(30)26-21(32-23(2,3)33-26)11-18-17-7-6-15-10-16(28)8-9-24(15,4)22(17)19(29)12-25(18,26)5/h8-10,17-19,21-22,29H,6-7,11-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVOEOHIGCNVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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